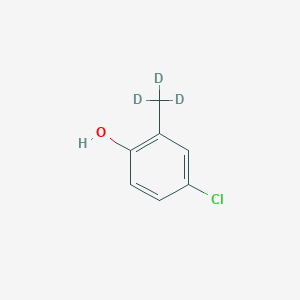![molecular formula C11H14N4O B13436759 N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide CAS No. 135410-71-8](/img/structure/B13436759.png)
N'-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a cyano group, a methoxy-substituted pyridine ring, and an ethanimidamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide typically involves the reaction of 6-methoxy-3-pyridinecarboxaldehyde with methylamine and cyanoacetamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide involves its interaction with specific molecular targets. In the case of its use as an insecticide, the compound binds to nicotinic acetylcholine receptors in insects, leading to overstimulation and eventual paralysis of the pests . This action disrupts normal neural transmission, effectively controlling pest populations.
Comparación Con Compuestos Similares
Similar Compounds
Acetamiprid: A closely related compound with similar insecticidal properties.
Imidacloprid: Another neonicotinoid insecticide with a similar mode of action.
Thiamethoxam: A neonicotinoid used for pest control with comparable efficacy.
Uniqueness
N’-Cyano-N-[(6-methoxy-3-pyridinyl)methyl]-N-methylethanimidamide stands out due to its specific structural features, such as the methoxy group on the pyridine ring, which may contribute to its unique binding properties and effectiveness as an insecticide.
Propiedades
Número CAS |
135410-71-8 |
|---|---|
Fórmula molecular |
C11H14N4O |
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
N'-cyano-N-[(6-methoxypyridin-3-yl)methyl]-N-methylethanimidamide |
InChI |
InChI=1S/C11H14N4O/c1-9(14-8-12)15(2)7-10-4-5-11(16-3)13-6-10/h4-6H,7H2,1-3H3 |
Clave InChI |
YUBGMVPGLJDUSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=NC#N)N(C)CC1=CN=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


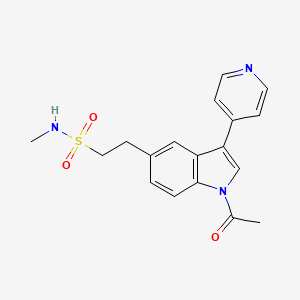
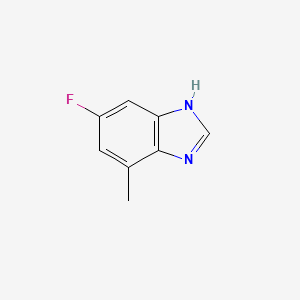
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B13436694.png)
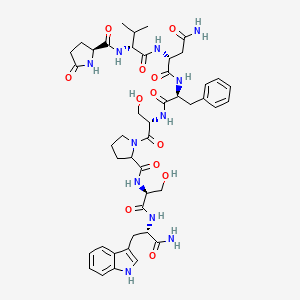
![7-Bromo Darifenacin; 3-Pyrrolidineacetamide, 1-[2-(7-bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-, (3S)-; (3S)-1-[2-(7-Bromo-2,3-dihydro-5-benzofuranyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide; (S)-2-[1-[2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-yl]](/img/structure/B13436711.png)
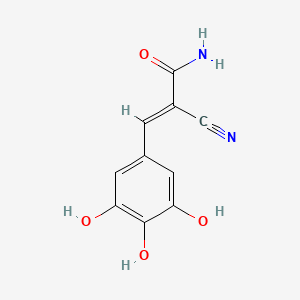
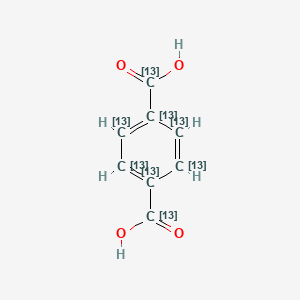
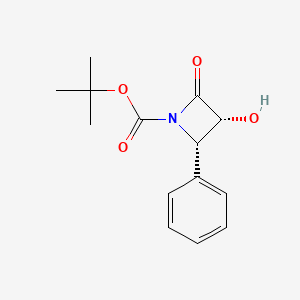
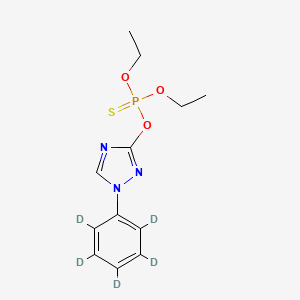

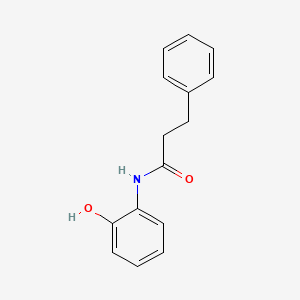
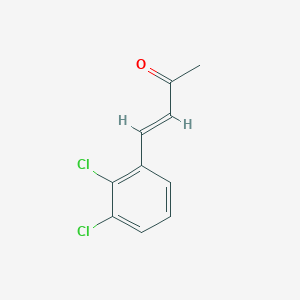
![1-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]propan-1-one](/img/structure/B13436766.png)
